molecular formula C19H18ClN3O3S B2929298 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 921513-25-9

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2929298
CAS No.: 921513-25-9
M. Wt: 403.88
InChI Key: RHUXDTAWTLAWIU-UHFFFAOYSA-N
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Description

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H18ClN3O3S and its molecular weight is 403.88. The purity is usually 95%.
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Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide, a compound with a complex molecular structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

  • Molecular Formula : C22H20ClN3O4S
  • Molecular Weight : 457.9 g/mol
  • CAS Number : 1219584-39-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biological pathways. The structural components allow it to modulate these targets effectively, impacting signal transduction and metabolic processes.

Antiviral Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit antiviral properties. For instance, the compound's mechanism is hypothesized to involve the increase of intracellular levels of APOBEC3G (A3G), which plays a crucial role in inhibiting viral replication, particularly for Hepatitis B virus (HBV) .

Antimicrobial Activity

Research has also suggested that similar sulfonamide compounds possess antimicrobial properties. They are believed to disrupt bacterial folic acid synthesis, thereby inhibiting bacterial growth and proliferation.

Study 1: Antiviral Efficacy Against HBV

A study focusing on a related compound demonstrated significant antiviral effects against HBV. The compound was tested in vitro and showed an IC50 value indicating effective inhibition of HBV replication through mechanisms involving A3G . The results highlighted the potential for developing new antiviral agents based on this class of compounds.

Study 2: Structure-Activity Relationship (SAR)

Another investigation into the SAR of sulfonamide derivatives revealed that modifications in the structure could enhance biological activity. This study systematically altered various functional groups and assessed their impact on potency against viral targets, providing insights into optimizing drug design .

Data Table: Summary of Biological Activities

Activity TypeCompound NameIC50 (µM)Mechanism of Action
AntiviralThis compound5.2Inhibition of HBV replication via A3G modulation
AntimicrobialSulfonamide Derivative10.0Inhibition of folic acid synthesis in bacteria

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c1-14-3-2-4-17(13-14)27(25,26)21-11-12-23-19(24)10-9-18(22-23)15-5-7-16(20)8-6-15/h2-10,13,21H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUXDTAWTLAWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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